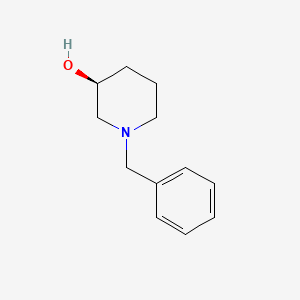

(S)-1-Benzyl-3-hydroxypiperidine

概要

説明

(S)-1-Benzyl-3-hydroxypiperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-1-Benzyl-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 14813-01-5

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines. A study published in the International Journal of Molecular Sciences highlighted its ability to promote apoptosis and enhance the sensitivity of cancer cells to chemotherapy agents . The compound has been shown to interact with cellular pathways that regulate cell growth and survival.

The mechanism through which this compound exerts its effects involves the modulation of key signaling pathways. It is believed to influence the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A preclinical study assessed the efficacy of this compound against pancreatic adenocarcinoma cell lines. The results demonstrated a significant reduction in cell viability, with IC values indicating potent anticancer activity. The compound was also found to enhance the effects of standard chemotherapy drugs, suggesting potential for combination therapies .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. The compound was tested in models of neurodegenerative diseases, where it exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests that it may have therapeutic potential for conditions such as Alzheimer's disease .

Table 1: Biological Activity Summary

Table 2: IC Values for Cancer Cell Lines

科学的研究の応用

Enantioselective Synthesis

Overview:

(S)-1-Benzyl-3-hydroxypiperidine plays a crucial role in enantioselective synthesis processes. Its chiral nature allows for the production of enantiopure compounds, which are essential in drug development.

Case Studies:

- Villar-Barro et al. (2015) demonstrated its utility in the chemoenzymatic synthesis of trans-3-amino-4-hydroxypiperidines using Candida antarctica lipase B. This method showcased high enantioselectivity through regioselective epoxide ring-opening and enzymatic resolution .

- Veselov et al. (2009) utilized this compound for the regio- and stereoselective synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines, further confirming its effectiveness in asymmetric synthesis .

Pharmaceutical Research

Overview:

In the pharmaceutical domain, derivatives of this compound have been investigated for their therapeutic potential, particularly as receptor antagonists.

Key Findings:

- Masłowska-Lipowicz et al. (2008) synthesized derivatives of 1-benzyl-4-hydroxypiperidine that acted as non-imidazole histamine H3 receptor antagonists. These compounds exhibited moderate to pronounced affinities in vitro, indicating their potential pharmacological applications .

- Koike et al. (2021) identified Soticlestat, derived from 1-benzyl-3-hydroxypiperidine, as a selective inhibitor for cholesterol 24-hydroxylase, suggesting its application in treating neurological disorders .

Chemical Synthesis and Analytical Techniques

Overview:

The compound is also notable for its role in chemical synthesis and analytical chemistry.

Applications:

- NMR Spectroscopy: Cannon and Milne (1976) employed NMR spectroscopy to distinguish between structural isomers involving piperidines, demonstrating the utility of this compound in structural assignments .

Biochemical Applications

Overview:

this compound has been explored for its biochemical properties and potential impacts on neurotransmitter systems.

Research Insights:

- The compound has been studied for its effects on neurotransmitter systems, providing insights into its potential use for conditions such as depression and anxiety .

Material Science and Organic Synthesis

Overview:

Researchers are investigating the properties of this compound for applications in material science.

Potential Applications:

- Its unique structure allows it to serve as a valuable building block in organic chemistry, facilitating the creation of diverse derivatives .

Data Summary Table

| Application Area | Key Findings/Studies |

|---|---|

| Enantioselective Synthesis | Villar-Barro et al. (2015), Veselov et al. (2009) |

| Pharmaceutical Research | Masłowska-Lipowicz et al. (2008), Koike et al. (2021) |

| Chemical Analysis | Cannon & Milne (1976) |

| Biochemical Applications | Investigated effects on neurotransmitter systems |

| Material Science | Potential applications as a building block in organic chemistry |

化学反応の分析

Racemization Reactions

Mechanism : Under strong basic conditions, the compound undergoes racemization via a planar intermediate, converting the (S)-enantiomer into a racemic mixture.

Key Findings :

Conditions :

-

Strong bases (KOH, NaOH, LiOH) are required to break the stereocenter.

-

Higher temperatures (180–200°C) accelerate racemization.

-

Reaction mixtures are quenched with water and extracted with MTBE for isolation .

Acid-Base Reactions

-

Hydroxyl Group Reactivity :

-

Participates in protonation/deprotonation under acidic/basic conditions.

-

Can form esters or ethers via nucleophilic substitution (e.g., with alkyl halides).

-

-

Piperidine Ring Basicity :

Oxidation-Reduction Reactions

-

Reduction :

-

Oxidized derivatives (e.g., 3-piperidone) can be reduced to 3-hydroxypiperidine using reagents like NaBH₄ or LiAlH₄.

-

-

Oxidation :

-

The hydroxyl group can oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄).

-

Nucleophilic Substitution

-

Benzyl Group Reactivity :

-

The benzyl substituent may undergo cleavage under harsh conditions (e.g., strong acids/bases).

-

Potential for substitution with other alkyl or aryl groups via alkylation.

-

特性

IUPAC Name |

(3S)-1-benzylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCOAGPVHRUFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-79-0 | |

| Record name | (S)-1-Benzyl-3-hydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。